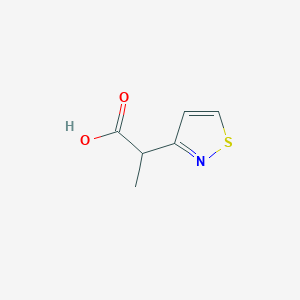

2-(1,2-Thiazol-3-yl)propanoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H7NO2S |

|---|---|

Molecular Weight |

157.19 g/mol |

IUPAC Name |

2-(1,2-thiazol-3-yl)propanoic acid |

InChI |

InChI=1S/C6H7NO2S/c1-4(6(8)9)5-2-3-10-7-5/h2-4H,1H3,(H,8,9) |

InChI Key |

VPNDUHMIKGPRRV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NSC=C1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 1,2 Thiazol 3 Yl Propanoic Acid and Its Derivatives

Classical and Contemporary Synthesis Routes for Thiazole (B1198619) Ring Formation

The formation of the thiazole ring is a cornerstone of synthesizing 2-(1,2-thiazol-3-yl)propanoic acid. Both long-established and modern methods are employed to construct this heterocyclic core, which are often adapted to incorporate the propanoic acid side chain.

Adaptations of Hantzsch Synthesis for Thiazole-Propanoic Acid Conjugates

The Hantzsch thiazole synthesis, a classical multicomponent reaction, remains a widely used and versatile method for constructing the thiazole ring. nih.govwikipedia.org This reaction typically involves the condensation of an α-haloketone with a thioamide. nih.gov In the context of synthesizing thiazole-propanoic acid conjugates, this method can be adapted in several ways. One approach involves using a starting material that already contains the propanoic acid moiety, such as N-substituted-N-thiocarbamoyl-β-alanines. nih.govresearchgate.net

For instance, new N,N-disubstituted β-amino acids with thiazole substituents have been synthesized from N-phenyl-N-thiocarbamoyl-β-alanine using the Hantzsch method. nih.gov The reaction of N-phenyl-N-thiocarbamoyl-β-alanine with chloroacetaldehyde (B151913) in refluxing water yields 3-[phenyl(1,3-thiazol-2-yl)amino]propanoic acid. nih.govresearchgate.net Similarly, reacting N-phenyl-N-thiocarbamoyl-β-alanine with monochloroacetic acid can produce 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid. nih.govresearchgate.net The Hantzsch synthesis offers a reliable pathway to various thiazole derivatives, and its adaptability makes it a valuable tool for creating complex molecules incorporating a propanoic acid group. nih.govnih.gov

Condensation Reactions in Thiazole Derivative Formation

Condensation reactions are fundamental to the synthesis of a wide array of thiazole derivatives. These reactions can involve the formation of the thiazole ring itself or the modification of a pre-existing thiazole structure. A common strategy involves the condensation of ketones with thiosemicarbazides, followed by cyclization of the resulting thiosemicarbazones with α-haloacetophenones to yield 1,3-thiazole compounds. nih.gov

Other notable condensation approaches include:

The reaction of dithiocarbamates with α-halocarbonyl compounds in water, which can produce 4-substituted-2-(alkylsulfanyl)thiazoles in good yields. bepls.com

Copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate, which provides a mild route to thiazoles with good functional group tolerance. organic-chemistry.org

The reaction of 1-sulfonyl-1,2,3-triazoles with thionoesters in the presence of a rhodium(II) catalyst to form 2,5-disubstituted thiazoles. organic-chemistry.org

The condensation of 2-amino-4-phenyl thiazole with 3-aldehydosalicylic acid to form Schiff-base ligands. researchgate.net

These varied condensation strategies highlight the flexibility of this approach in generating a diverse library of thiazole derivatives.

Approaches for Incorporating the Propanoic Acid Moiety into Thiazole Structures

Several synthetic strategies are available for introducing the propanoic acid group onto a thiazole ring. One direct method involves the reaction of a thiazole derivative with a propanoic acid derivative. For example, 2-methyl-3-(thiazol-2-yl)propanoic acid can be synthesized by reacting a thiazole derivative with 2-methylpropanoic acid through an acylation process, often facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1,1'-carbonyldiimidazole (B1668759) (CDI). evitachem.com

Another key strategy involves starting with a precursor that already contains a functional group that can be converted to a propanoic acid. For instance, a common precursor is a thiazole-aldehyde, which can be oxidized to the corresponding carboxylic acid. google.com The oxidation of a thiazole-aldehyde to a thiazole carboxylic acid can be achieved using a mixture of nitric acid and sulfuric acid, with yields often exceeding 85%. google.com

Furthermore, the propanoic acid moiety can be introduced through multi-step reaction sequences. For example, the synthesis of 3-(thiazol-2-yl(p-tolyl)amino)propanoic acid derivatives has been achieved through the Hantsch reaction, followed by condensation reactions with various aldehydes, bromination, and formation of chalcone-type derivatives. lmaleidykla.lt Similarly, 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have been synthesized, demonstrating the possibility of incorporating the propanoic acid group onto a more complex thiazole scaffold. nih.gov

Stereoselective Synthesis and Chiral Resolution of Thiazolyl Propanoic Acid Enantiomers

The synthesis of specific enantiomers of this compound is crucial, as different stereoisomers can exhibit distinct biological activities. libretexts.org This can be achieved through stereoselective synthesis or by resolving a racemic mixture.

Chiral resolution is a common technique used to separate enantiomers. wikipedia.org This process typically involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. libretexts.orgwikipedia.org These diastereomers have different physical properties, such as solubility, allowing for their separation by methods like crystallization. libretexts.orgwikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers. wikipedia.org Common chiral resolving agents for acidic compounds like propanoic acid derivatives include chiral amines such as brucine, strychnine, and quinine. libretexts.orglibretexts.org For basic compounds, chiral acids like (+)-tartaric acid and (-)-mandelic acid are used. libretexts.org

For example, the resolution of racemic mixtures of enantiomers of certain precursor compounds used in making pyrrolo[2,3-d]pyrimidine compounds has been achieved by treatment with a specific optical isomer of a disubstituted tartaric acid. google.com Chiral column chromatography is another powerful technique for separating enantiomers. wikipedia.org For instance, the enantiomers of propionic acid-derived herbicides have been resolved using liquid chromatography with a chiral column. nih.gov Similarly, the resolution of (RS)-2-amino-3-(3-hydroxy-1,2,5-thiadiazol-4-yl)propanoic acid was successfully performed using a Crownpac CR(+) chiral chromatography column. nih.gov

Asymmetric synthesis, which aims to create a specific enantiomer directly, is an alternative to chiral resolution that avoids discarding one enantiomer. wikipedia.org Stereoselective synthesis methods, such as the modified Julia olefination using reagents like ethyl (benzothiazol-2-ylsulfonyl)acetate, can produce α,β-unsaturated esters with high stereoselectivity. organic-chemistry.org

Green Chemistry Approaches in the Synthesis of Thiazole-Propanoic Acid Derivatives

In recent years, there has been a significant shift towards developing more environmentally friendly or "green" synthetic methods for thiazole derivatives. bepls.comresearchgate.netbohrium.com These approaches focus on minimizing waste, using less hazardous reagents and solvents, and improving energy efficiency. researchgate.net

Key green chemistry strategies applied to thiazole synthesis include:

Microwave-assisted synthesis: This technique often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. bepls.combohrium.com

Ultrasonic-mediated synthesis: The use of ultrasound can also accelerate reactions and improve yields. bepls.combohrium.com

Use of green solvents: Replacing hazardous organic solvents with more benign alternatives like water or ionic liquids is a central tenet of green chemistry. bepls.comresearchgate.netbohrium.com For example, the Hantzsch synthesis has been successfully performed in aqueous micelles. organic-chemistry.org

Catalyst-free reactions: Developing reactions that proceed efficiently without a catalyst can simplify purification and reduce waste. bepls.com

Multi-component reactions: These reactions, where multiple starting materials are combined in a single step to form a complex product, are inherently more atom-economical and efficient. nih.govbenthamdirect.com The Hantzsch synthesis is a classic example of a multi-component reaction. wikipedia.org

For instance, a green protocol for the synthesis of thiazole derivatives has been reported using a multi-component reaction of aldehydes, isothiocyanate, and alkyl bromides in water. nih.govbenthamdirect.com Another example is the use of KF/Clinoptilolite nanoparticles as a catalytic amount in water at 100°C for the synthesis of thiazole derivatives. nih.govbenthamdirect.com These green approaches offer a more sustainable way to produce valuable thiazole-containing compounds.

Combinatorial and High-Throughput Synthetic Strategies for Derivative Libraries

Combinatorial chemistry and high-throughput synthesis are powerful tools for rapidly generating large libraries of related compounds. nih.gov These approaches are particularly valuable in drug discovery for identifying new lead compounds. The synthesis of libraries of thiazole derivatives allows for the systematic exploration of structure-activity relationships.

A combinatorial library of oxazol-thiazole bis-heterocycles has been synthesized using a solution and solid-phase parallel synthesis approach. nih.gov This method allows for the creation of diversity in both the oxazole (B20620) and thiazole portions of the molecules. nih.gov Similarly, the synthesis of a library of thiazole-fused bisnoralcohol derivatives has been reported, leading to the discovery of compounds with therapeutic potential. acs.org

These high-throughput strategies often rely on robust and versatile reactions like the Hantzsch synthesis or other multi-component reactions that can be easily automated and parallelized. By systematically varying the starting materials, chemists can quickly generate a wide range of thiazole-propanoic acid derivatives for biological screening.

Chemical Transformations and Reaction Mechanisms of 2 1,2 Thiazol 3 Yl Propanoic Acid

Reactivity Profiles of the Thiazole (B1198619) Ring System

The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen, which imparts a unique electronic structure and reactivity. numberanalytics.comnih.gov Its aromatic character allows it to undergo various reactions, including electrophilic and nucleophilic substitutions. nih.govresearchgate.net The presence of the electron-donating sulfur atom tends to enrich the ring with electrons, while the pyridine-like nitrogen atom influences the regioselectivity of these reactions. numberanalytics.comchemicalbook.com

Electrophilic Aromatic Substitution Reactions on Thiazole Moieties

Thiazole rings can undergo electrophilic aromatic substitution, with the position of substitution being highly dependent on the substituents already present on the ring. numberanalytics.compharmaguideline.com For the thiazole ring in 2-(1,2-thiazol-3-yl)propanoic acid, computational analysis of pi-electron density suggests that the C5 position is the most electron-rich and, therefore, the primary site for electrophilic attack. pharmaguideline.comwikipedia.org The presence of an activating group can further facilitate this substitution. wikipedia.org

Common electrophilic substitution reactions applicable to the thiazole moiety include:

Halogenation: Thiazoles can be halogenated using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). numberanalytics.com For instance, bromination of thiazole derivatives typically occurs at the C5 position. wikipedia.org

Nitration: The introduction of a nitro group onto the thiazole ring can be achieved using a mixture of nitric and sulfuric acids. numberanalytics.com

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, thiazoles can undergo Friedel-Crafts acylation, another example of electrophilic substitution. numberanalytics.com

Table 1: Representative Electrophilic Aromatic Substitution Reactions on a Thiazole Ring

| Reaction Type | Reagent(s) | Typical Position of Substitution | Product Type |

| Bromination | N-Bromosuccinimide (NBS) | C5 | 5-Bromo-thiazole derivative |

| Chlorination | N-Chlorosuccinimide (NCS) | C5 | 5-Chloro-thiazole derivative |

| Nitration | HNO₃/H₂SO₄ | C5 | 5-Nitro-thiazole derivative |

| Acylation | RCOCl/AlCl₃ | C5 | 5-Acyl-thiazole derivative |

Nucleophilic Additions and Ring Transformations

Nucleophilic substitution reactions on the thiazole ring are less common than electrophilic substitutions but can occur under specific conditions, particularly when a good leaving group is present. numberanalytics.com The C2 position of the thiazole ring is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. pharmaguideline.com This reactivity can be enhanced by quaternization of the ring nitrogen, which increases the acidity of the C2-hydrogen. pharmaguideline.com Strong bases, such as organolithium compounds, can deprotonate the C2 position, generating a nucleophilic center that can react with various electrophiles. pharmaguideline.comwikipedia.org

Thiazole rings can also participate in cycloaddition reactions, which are valuable for constructing more complex ring systems. numberanalytics.com However, due to the aromatic stability of the thiazole ring, these reactions often require high temperatures. wikipedia.org

Reactions Involving the Propanoic Acid Functional Group

The propanoic acid side chain of this compound offers a wealth of opportunities for chemical modification, primarily through reactions of the carboxylic acid group. These transformations are crucial for creating derivatives with altered physical, chemical, and biological properties.

Esterification and Amidation Reactions for Derivatization

The carboxylic acid group is readily converted into esters and amides, which are common strategies for producing derivatives.

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst results in the formation of an ester. This reaction, known as Fischer esterification, is an equilibrium process. masterorganicchemistry.com The rate and yield of the reaction can be influenced by temperature and the molar ratio of the reactants. ceon.rsresearchgate.net For example, increasing the temperature generally increases the rate of ester formation. ceon.rs

Amidation: Amides can be synthesized by reacting the carboxylic acid with an amine. This typically requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1,1'-carbonyldiimidazole (B1668759) (CDI), to activate the carboxyl group for nucleophilic attack by the amine. evitachem.com

Table 2: Examples of Ester and Amide Derivatives of this compound

| Reactant | Reaction Type | Product Name |

| Methanol | Esterification | Methyl 2-(1,2-thiazol-3-yl)propanoate |

| Ethanol | Esterification | Ethyl 2-(1,2-thiazol-3-yl)propanoate |

| Ammonia | Amidation | 2-(1,2-Thiazol-3-yl)propanamide |

| Aniline | Amidation | N-Phenyl-2-(1,2-thiazol-3-yl)propanamide |

Carboxyl Group Functionalization and Modifications

Beyond esterification and amidation, the carboxyl group can undergo a variety of other transformations. The carboxylic acid functional group is advantageous as it is widely available and can be modified in numerous ways. nih.gov

One important reaction is the reduction of the carboxylic acid to a primary alcohol. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). evitachem.com This transformation converts this compound into 2-(1,2-thiazol-3-yl)propan-1-ol.

Furthermore, recent advances in catalysis have enabled the use of carboxylic acids as directing groups for C-H bond functionalization, allowing for modifications at positions that would otherwise be difficult to access. nih.gov Metallaphotoredox catalysis, for instance, has emerged as a powerful tool for the functionalization of aliphatic carboxylic acids. princeton.edu

Mechanistic Insights into Key Derivatization Pathways

Understanding the mechanisms of these reactions is key to controlling the outcome and optimizing reaction conditions.

The Fischer esterification of the propanoic acid group proceeds through a series of equilibrium steps. The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst. masterorganicchemistry.com This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol. A tetrahedral intermediate is formed, and subsequent proton transfer and elimination of a water molecule yield the protonated ester. masterorganicchemistry.com Deprotonation of this species regenerates the acid catalyst and gives the final ester product. masterorganicchemistry.com

Electrophilic aromatic substitution on the thiazole ring at the C5 position involves the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The electrophile attacks the electron-rich C5 position, breaking the aromaticity of the ring temporarily. A base then removes a proton from the C5 carbon, restoring the aromaticity and yielding the substituted thiazole product.

In nucleophilic attack at C2 , a strong nucleophile directly attacks the electron-deficient C2 carbon. If a leaving group is present, a substitution reaction occurs. Alternatively, if a strong base is used to deprotonate C2, the resulting carbanion acts as a potent nucleophile that can react with a wide range of electrophiles. pharmaguideline.com

Transition Metal-Catalyzed Coupling Reactions for Advanced Structures

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic scaffolds, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. Reactions such as Suzuki-Miyaura, Stille, Negishi, and direct C-H arylation are frequently employed to modify thiazole rings. nih.gov

The 1,2-thiazole ring in this compound possesses C-H bonds at the C4 and C5 positions that are potential sites for functionalization via transition metal catalysis. The regioselectivity of such reactions can often be controlled by the choice of catalyst and reaction conditions. For instance, in the direct C-H arylation of imidazo[2,1-b]thiazole, switching from a palladium catalyst to a copper-mediated system alters the site of arylation. nih.gov This principle could potentially be applied to selectively functionalize either the C4 or C5 position of the 1,2-thiazole ring.

The propanoic acid side chain could influence the reaction in several ways. The carboxylic acid group might require protection before the coupling reaction to prevent interference with the catalyst. Alternatively, it could act as a directing group, guiding the metal catalyst to a specific C-H bond, although this is more common for ortho-C-H functionalization on an attached aryl ring. Furthermore, thioether moieties have been shown to function as directing groups for remote C-H functionalization, a strategy that could be relevant given the sulfur atom within the thiazole ring. nih.gov

Functional groups can also be installed on the thiazole ring to serve as "reactive tags" for subsequent coupling reactions. For example, a sulfone group on a thiazole ring has been shown to be a versatile handle for various transformations, including SNAr reactions, metal-catalyzed couplings, and radical alkylations. rsc.org A synthetic strategy could therefore involve the initial synthesis of a sulfonylated version of this compound, followed by diverse functionalization.

| Thiazole Substrate | Coupling Partner | Catalyst System | Reaction Type | Reference |

|---|---|---|---|---|

| Imidazo[2,1-b]thiazole | Aryl halides | Palladium-based | Direct C-H Arylation (C5-selective) | nih.gov |

| Imidazo[2,1-b]thiazole | Aryl halides | Copper (stoichiometric) | Direct C-H Arylation (C2/C3-selective) | nih.gov |

| 2-Aminothiazoles | Acetophenones | Cu(OTf)2/KI or FeCl3/ZnI2 | Aerobic Oxidative Coupling | thieme-connect.com |

| Sulfonylated 2H-thiazolo[4,5-d] nih.govnih.govnih.govtriazole | Amines / Alcohols / Thiols | Base-mediated | SNAr Reaction | rsc.org |

Theoretical and Computational Investigations of 2 1,2 Thiazol 3 Yl Propanoic Acid

Quantum Chemical Calculations for Molecular Geometry and Electronic Properties

Quantum chemical calculations are fundamental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations offer insights into the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. hust.edu.vnmdpi.com It is employed to predict the geometry, molecular electrostatic potential (MESP), and other key properties of molecules like 2-(1,2-Thiazol-3-yl)propanoic acid.

DFT calculations, often using basis sets like 6-31G(d) or 6-311G(d,p), can determine the optimized molecular structure by finding the lowest energy conformation. mdpi.comnih.gov For analogous propanoic acid derivatives, these studies reveal critical bond lengths, bond angles, and dihedral angles that define the molecule's shape. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also a key application of DFT. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.comresearchgate.net The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP) maps, generated through DFT calculations, visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. researchgate.net

Table 1: Representative DFT-Calculated Properties for Thiazole (B1198619) and Propanoic Acid Derivatives

| Property | Description | Typical Findings |

|---|---|---|

| Optimized Geometry | The most stable 3D arrangement of atoms. | Provides specific bond lengths (e.g., C-C, C=N, S-C) and angles. |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. researchgate.net | Identifies regions of high electron density, often on the thiazole ring. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. researchgate.net | Identifies electron-deficient regions, potential sites for nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO orbitals. | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Vibrational Frequencies | Calculated frequencies corresponding to molecular vibrations. | Theoretical IR spectra can be compared with experimental data to confirm structural assignments. nih.gov |

Note: The data in this table is illustrative of typical findings for related structures, as specific DFT studies for this compound are not widely published.

Ab initio (from first principles) methods, such as Hartree-Fock (HF), are another class of quantum chemical calculations used to study electronic structure without reliance on experimental data. researchgate.net These methods are foundational for understanding the electronic properties of molecules.

For compounds analogous to this compound, ab initio calculations can be used to determine properties like the electronic band structure and the density of states (DOS). nih.gov These calculations provide a detailed picture of the molecular orbitals and their energy levels. For instance, studies on similar heterocyclic compounds show that the upper valence band and the lower conduction band often arise predominantly from the p-states of heteroatoms like oxygen, nitrogen, and sulfur. nih.gov

Electron propagator theory (EPT) is an advanced ab initio method that can be used to accurately calculate electron binding energies, including ionization potentials and electron affinities. nih.gov Such calculations help in determining the HOMO-LUMO gap and reactivity descriptors. nih.gov

Table 2: Electronic Properties from Ab Initio Calculations for Analogous Systems

| Property | Description | Significance |

|---|---|---|

| Ionization Potential | The minimum energy required to remove an electron from the molecule. | Indicates the molecule's tendency to be oxidized. |

| Electron Affinity | The energy released when an electron is added to the molecule. | Indicates the molecule's tendency to be reduced. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. nih.gov | A key descriptor of chemical reactivity and electronic excitation energy. nih.gov |

| Density of States (DOS) | The number of electronic states per unit energy interval. | Reveals the contribution of different atoms and orbitals to the electronic structure. nih.gov |

Note: This table represents typical data obtained from ab initio studies on structurally related heterocyclic compounds.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide detailed information on the conformational flexibility of this compound and its potential interactions with biological targets. nih.govmdpi.com

In a typical MD simulation, the molecule is placed in a simulated environment, such as a box of water molecules, and the forces between atoms are calculated using a force field. By solving Newton's equations of motion, the trajectory of each atom can be tracked over a period, often nanoseconds to microseconds. mdpi.com This allows for the exploration of the molecule's conformational landscape, identifying the most stable and frequently occurring shapes.

When studying ligand-target interactions, the compound is placed in the binding site of a protein, and the simulation reveals the dynamics of the binding process. Key information obtained includes the stability of the ligand-protein complex, the specific hydrogen bonds and hydrophobic interactions that maintain binding, and the conformational changes that may occur in both the ligand and the protein upon binding. mdpi.com The root mean square deviation (RMSD) is often monitored to assess the stability of the complex over the simulation time. mdpi.com

In Silico Predictions for Chemical Reactivity and Biological Interaction Mechanisms

In silico methods encompass a range of computational techniques used to predict the properties and biological activity of molecules. For this compound, these predictions are valuable for understanding its chemical reactivity and for identifying potential biological targets.

Chemical reactivity can be predicted by analyzing the output of quantum chemical calculations. The regions of the highest and lowest electron density, as shown by HOMO/LUMO distributions and MEP maps, indicate the most likely sites for chemical reactions.

Molecular docking is a prominent in silico technique used to predict the preferred orientation of a ligand when bound to a target protein. This method involves placing the ligand in various positions and orientations within the protein's binding site and scoring each pose based on a scoring function that estimates the binding affinity. The results can predict the binding energy and identify key amino acid residues involved in the interaction. researchgate.net For thiazole-containing compounds, docking studies have been used to explore their potential as inhibitors of various enzymes. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. imist.maresearchgate.net By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted, guiding the rational design of more potent derivatives. nih.gov

A QSAR study on a series of thiazole derivatives would involve calculating a set of molecular descriptors for each compound. imist.manih.gov These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), or topological. Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a mathematical model that correlates these descriptors with the observed biological activity (e.g., pIC50). imist.maresearchgate.net

The quality of a QSAR model is assessed by statistical parameters such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). imist.maresearchgate.net Once a reliable model is established, it can be used to predict the activity of designed derivatives of this compound, helping to prioritize which compounds to synthesize and test. For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMSIA) can generate contour maps that visualize the regions where steric, electrostatic, or hydrophobic modifications are likely to improve activity. imist.ma

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Oxygen |

| Nitrogen |

Biological Activity and Mechanistic Studies of 2 1,2 Thiazol 3 Yl Propanoic Acid Derivatives in Vitro Focus

General Overview of Thiazole (B1198619) Scaffold Bioactivity in In Vitro Systems

The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry due to its wide array of pharmacological activities. nih.govnih.gov Thiazole derivatives have demonstrated a broad spectrum of in vitro biological activities, including antimicrobial, antiproliferative, and anticancer effects. nih.govmdpi.comjchemrev.comnih.gov This versatile scaffold is present in numerous FDA-approved drugs and experimental therapeutic agents, highlighting its significance in drug discovery. nih.gov

The biological potential of thiazole derivatives stems from the unique physicochemical properties of the thiazole ring. nih.gov The presence of sulfur and nitrogen atoms allows for various types of interactions with biological targets. nih.gov The aromaticity of the ring and its ability to participate in hydrogen bonding, and donor-acceptor interactions contribute to its diverse pharmacological profile. nih.gov

In vitro studies have consistently shown that the introduction of different substituents at various positions on the thiazole ring can significantly modulate its biological activity. mdpi.combiointerfaceresearch.com This allows for the fine-tuning of the molecule's properties to enhance its potency and selectivity for specific biological targets. The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic regions, facilitates their interaction with and permeation of microbial cell membranes. mdpi.com

The broad applicability of the thiazole scaffold is evident in its investigation against a wide range of pathogens and cancer cell lines. biointerfaceresearch.comresearchgate.net Its derivatives have been explored as potential treatments for bacterial and fungal infections, as well as various types of cancer. jchemrev.comnih.gov The ongoing research into thiazole-based compounds continues to uncover new therapeutic possibilities, solidifying the thiazole ring as a privileged structure in the development of novel bioactive agents. nih.govresearchgate.net

In Vitro Antimicrobial Activities and Proposed Cellular Mechanisms

Derivatives of the thiazole scaffold have been extensively investigated for their in vitro antimicrobial properties. mdpi.comjchemrev.combiointerfaceresearch.comnih.gov These compounds have shown promise as both antibacterial and antifungal agents, with their activity being influenced by the specific chemical groups attached to the thiazole core. mdpi.comnih.gov The amphiphilic character of certain thiazole derivatives is thought to facilitate their interaction with and penetration of microbial cell membranes, a key step in their antimicrobial action. mdpi.com

Thiazole derivatives have demonstrated a broad spectrum of in vitro antibacterial activity, showing efficacy against both Gram-positive and Gram-negative bacteria. mdpi.combiointerfaceresearch.com Studies have reported the activity of various thiazole compounds against clinically relevant strains such as Staphylococcus aureus (including methicillin-resistant S. aureus or MRSA), Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. mdpi.comnih.govnih.gov

The structural modifications of the thiazole ring play a crucial role in determining the antibacterial potency. For instance, the introduction of specific substituents has been shown to enhance the inhibitory effects against various bacterial strains. mdpi.com Some thiazole derivatives have exhibited minimum inhibitory concentration (MIC) values that are comparable to or even better than standard antibiotics in in vitro assays. nih.gov The presence of certain functional groups, such as nitro or halogens, on the phenyl ring of 2,4-disubstituted thiazoles has been correlated with increased activity. mdpi.com

Interactive Table: In Vitro Antibacterial Activity of Selected Thiazole Derivatives

| Compound Type | Bacterial Strain | Activity/MIC | Reference |

|---|---|---|---|

| 2,4-disubstituted 1,3-thiazole derivatives | B. subtilis, E. coli | Active | mdpi.com |

| Trichloro phenyl thiazole | Bacillus subtilis, Escherichia coli, Staphylococcus epidermidis, Staphylococcus aureus, Pseudomonas fluorescens | Significant inhibitory impact | mdpi.com |

| 2,5-disubstituted thiazole derivatives | MRSA, VISA, VRSA strains | MIC in a range of 0.7–2.8 μg/mL | nih.gov |

| Benzo[d]thiazole derivatives | Gram-positive and Gram-negative bacteria | Significant antibacterial activity (50–75 μg/mL) | nih.gov |

In addition to their antibacterial properties, thiazole derivatives have also shown significant in vitro antifungal activity against a range of fungal pathogens. jchemrev.comnih.gov Various studies have demonstrated the efficacy of these compounds against clinically important fungi, including Candida albicans and Aspergillus niger. nih.govnih.gov

The antifungal potency of thiazole derivatives is, similar to their antibacterial action, highly dependent on their chemical structure. nih.gov For example, certain 2,4-disubstituted thiazole derivatives have been found to be active against C. albicans. nih.gov The antifungal activity of some thiazole derivatives has been reported to be comparable to that of established antifungal drugs like ketoconazole (B1673606) and fluconazole (B54011) in in vitro tests. jchemrev.com The lipophilicity of these compounds has been suggested as a factor that can influence their antifungal efficacy. nih.gov

Interactive Table: In Vitro Antifungal Activity of Selected Thiazole Derivatives

| Compound Type | Fungal Strain | Activity/MIC | Reference |

|---|---|---|---|

| 2,4-disubstituted thiazole derivatives | Candida albicans, Aspergillus niger | Active (pMIC values of 3.92–4.23 mM) | nih.gov |

| Benzo[d]thiazole derivatives | Aspergillus niger | Significant antifungal activity (50–75 μg/mL) | nih.gov |

| Thiazole derivatives | Candida strains | Activity comparable to ketoconazole and fluconazole | jchemrev.com |

| Thiazole derivatives containing a cyclopropane (B1198618) system | Candida albicans | MIC = 0.008–7.81 µg/mL | nih.gov |

The precise mechanisms by which thiazole derivatives exert their antimicrobial effects are still under investigation, but several hypotheses have been proposed based on in vitro studies. One of the leading theories suggests that these compounds interfere with the synthesis of the microbial cell wall. jchemrev.com The cell wall is a crucial structure for the survival of bacteria and fungi, and its disruption can lead to cell lysis and death.

Another proposed mechanism involves the disruption of essential microbial metabolic pathways. jchemrev.com For example, some thiazole-containing compounds are known to inhibit enzymes that are vital for bacterial fatty acid synthesis, such as FabH. nih.gov By blocking these metabolic routes, thiazole derivatives can effectively starve the microbes of necessary components for growth and proliferation. Furthermore, the amphiphilic nature of some thiazole derivatives may allow them to embed within the microbial cell membrane, leading to increased permeability, leakage of cytoplasmic contents, and ultimately, cell death. mdpi.com Molecular docking studies have also suggested that some thiazole derivatives may act by inhibiting enzymes like E. coli MurB, which is involved in peptidoglycan biosynthesis. nih.gov

In Vitro Antiproliferative and Anticancer Activities and Proposed Mechanisms

Thiazole derivatives have emerged as a promising class of compounds with significant in vitro antiproliferative and anticancer activities. nih.govnih.govnih.govmdpi.com Numerous studies have demonstrated the ability of these compounds to inhibit the growth of various cancer cell lines, highlighting their potential as scaffolds for the development of novel chemotherapeutic agents. mdpi.comacs.org

The in vitro anticancer activity of thiazole derivatives often exhibits cell line specificity, with varying degrees of potency observed against different types of cancer cells. For example, certain newly synthesized thiazole derivatives have shown significant antiproliferative activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. mdpi.com In some cases, the inhibitory concentrations (IC₅₀) of these compounds have been found to be in the low micromolar range, indicating potent cytotoxic effects. mdpi.com

The substitution pattern on the thiazole ring plays a critical role in determining the potency and selectivity of these compounds. For instance, a study on arylidene-hydrazinyl-thiazoles revealed excellent cytotoxic potential against pancreatic (BxPC-3), leukemia (MOLT-4), and breast (MCF-7) cancer cell lines, with some derivatives reducing cell survival to as low as 23.85% at a 10 μM concentration. acs.org Another thiazole derivative demonstrated strong cytotoxicity against HepG-2 and MCF-7 cells. nih.gov

The antiproliferative effects of these compounds are not limited to a single cancer type. Thiadiazine-based substances, which contain a thiazole-related scaffold, have shown activity against a range of cancer cell lines including lung carcinoma (A549), hepatocellular carcinoma (Hep3B), breast cancer (MCF-7), and prostate cancer (PC-3). mdpi.com

Interactive Table: In Vitro Antiproliferative Activity of Selected Thiazole Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Potency (IC₅₀ or % Inhibition) | Reference |

|---|---|---|---|

| Thiazole derivative 4c | MCF-7 (Breast), HepG2 (Liver) | IC₅₀ = 2.57 µM (MCF-7), 7.26 µM (HepG2) | mdpi.com |

| Thiazole derivative 4b | MCF-7 (Breast), HepG2 (Liver) | IC₅₀ = 31.5 µM (MCF-7), 51.7 µM (HepG2) | mdpi.com |

| Arylidene-hydrazinyl-thiazoles 4m, 4n, 4r | BxPC-3 (Pancreatic), MOLT-4 (Leukemia), MCF-7 (Breast) | 23.85–26.45% survival (BxPC-3), 30.08–33.30% survival (MOLT-4), 44.40–47.63% survival (MCF-7) at 10 μM | acs.org |

| 5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d] thiazole-6-carbonitrile | HepG-2 (Liver), MCF-7 (Breast) | Strong cytotoxicity | nih.gov |

Following a comprehensive search for scientific literature, it has been determined that there is a lack of specific published data on the in vitro biological activities of 2-(1,2-Thiazol-3-yl)propanoic acid and its derivatives corresponding to the detailed outline provided. The requested information regarding its mechanisms of cell death induction, specific oncogenic protein engagement, anti-inflammatory and anti-allergic activities, modulation of cytokines and immunoglobulins, other biological modulations like antioxidant or herbicidal activity, and detailed structure-activity relationship analysis is not available in the public domain.

Therefore, it is not possible to generate an article that is both scientifically accurate and strictly adheres to the requested structure and content inclusions. The absence of research findings for this specific chemical compound prevents the creation of the detailed, data-driven article as specified.

Structure-Activity Relationship (SAR) Analysis of Biological Modulations

Influence of Substituents on the Thiazole Ring on Activity

The biological activity of this compound derivatives is significantly modulated by the nature and position of substituents on the thiazole ring. Research has consistently demonstrated that even minor alterations to the thiazole core can lead to substantial changes in antimicrobial potency.

A study by Mickevičius et al. (2013) synthesized a series of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acid derivatives and evaluated their in vitro antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. rsc.org Their findings highlighted that the introduction of various substituents at the 4 and 5-positions of the thiazole ring played a crucial role in determining the antimicrobial spectrum and potency. For instance, the presence of a 4-oxo-4,5-dihydrothiazol-2-yl group was a key structural feature in some of the more active compounds. rsc.org

A detailed analysis of several synthesized compounds revealed that specific substitutions lead to promising antibacterial activity. Notably, derivatives featuring a furan (B31954) or a bromothiophen methylene (B1212753) group at the 5-position of a 4-oxothiazolidine ring, as well as a derivative containing a 4,9-dioxonaphtho[2,3-d]thiazol-2-yl moiety, exhibited significant inhibitory effects against various bacterial strains.

The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC, in µg/mL) of selected 3-{5-substituted-4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acid derivatives against various bacterial strains.

| Compound ID | R (Substituent at position 5) | S. aureus | S. epidermidis | E. coli | P. aeruginosa |

| 3g | Furan-2-yl-methylene | 62.5 | 125 | 125 | 250 |

| 3i | 5-Bromothiophen-2-yl-methylene | 62.5 | 125 | 250 | 500 |

| 11 | N/A (4,9-dioxonaphtho[2,3-d]thiazol-2-yl) | 31.25 | 62.5 | 125 | 250 |

Data sourced from Mickevičius et al. (2013)

Impact of Propanoic Acid Moiety Modifications (e.g., Esterification) on Biological Response

Modifications to the propanoic acid side chain of this compound derivatives, particularly through esterification, have been explored to understand their influence on biological activity. The conversion of the carboxylic acid to an ester can significantly alter the physicochemical properties of the molecule, such as lipophilicity, which in turn can affect its absorption, distribution, and interaction with target sites.

In a study investigating 3-[4-(4-substituted phenyl)thiazol-2-yl]{4-[1-(2-phenylhydrazinylidene)ethyl]phenyl}amino]propanoic acid derivatives, both the free acids and their corresponding methyl esters were synthesized and evaluated for their antiproliferative activity against A549 lung cancer cells. The results indicated that the esterified compounds, along with their parent carboxylic acids, generally exhibited limited cytotoxicity. For instance, the methyl esters showed cell viabilities in the range of 82.4% to 100%, suggesting that for this particular set of derivatives, esterification of the propanoic acid moiety did not lead to a significant enhancement of anticancer activity in this specific cell line.

The table below presents the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC, in µg/mL) of a 3-[phenyl(4-phenyl-1,3-thiazol-2-yl)amino]propanoic acid and its methyl ester derivative.

| Compound | S. aureus | S. epidermidis | E. coli | P. aeruginosa |

| Propanoic Acid Derivative | >500 | >500 | >500 | >500 |

| Methyl Ester Derivative | >500 | >500 | >500 | >500 |

Data interpreted from Mickevičius et al. (2013) rsc.org

In this specific case, neither the carboxylic acid nor its methyl ester showed significant antibacterial activity, indicating that for this particular scaffold, other structural features are more dominant in determining the biological response.

Role of Chirality in Enantiospecific Biological Activity

The propanoic acid moiety in this compound introduces a chiral center at the alpha-carbon, meaning the compound can exist as two non-superimposable mirror images, or enantiomers (R and S forms). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. This stereoselectivity arises from the three-dimensional nature of biological targets, such as enzymes and receptors, which can preferentially interact with one enantiomer over the other.

Despite the clear potential for enantiospecific biological activity in this compound and its derivatives, a comprehensive review of the current scientific literature reveals a notable absence of studies focused on the resolution of its enantiomers and the comparative evaluation of their individual biological activities. The synthesis and biological testing of these compounds have, to date, been reported using racemic mixtures.

While direct evidence for this specific compound is lacking, the importance of chirality is well-documented for other structurally related molecules. For example, studies on other chiral acids have demonstrated that one enantiomer may be significantly more potent or possess a different pharmacological profile than its counterpart. This underscores the potential for discovering more potent and selective agents through the investigation of the individual enantiomers of this compound derivatives. Future research involving the enantioselective synthesis or chiral separation of these compounds would be a critical step in fully elucidating their therapeutic potential and understanding their mechanism of action at a molecular level.

Applications in Advanced Materials Science and Catalysis

Utilization as Building Blocks for Complex Molecular Architectures and Polymers

The distinct chemical nature of thiazole-containing amino acids, such as 2-(1,2-Thiazol-3-yl)propanoic acid, makes them valuable building blocks for the synthesis of complex and ordered molecular structures. While research into long-chain polymers derived directly from this specific compound is still developing, related thiazole-based amino acids have been successfully used to create well-defined helical oligomers, demonstrating their potential in constructing sophisticated molecular architectures. nih.govresearchgate.net

These studies have shown that oligomers of 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), which are γ-amino acid analogues, consistently adopt a stable 9-helix structure. nih.govresearchgate.net This predictable folding is observed not only in the solid state but also in various organic and aqueous solutions. nih.gov The rigidity and planar conformation imparted by the thiazole (B1198619) ring are crucial for the formation of these stable helical structures. researchgate.net This principle suggests that this compound, as a heterocyclic β-amino acid, could similarly be employed to introduce conformational constraints and specific structural motifs into peptides and other oligomers, paving the way for new materials with tailored properties. researchgate.net

Ligand Design in Coordination Chemistry and Metal Complexes

The molecular structure of this compound is well-suited for applications in ligand design and coordination chemistry. The compound features multiple potential donor sites: the nitrogen and sulfur atoms of the thiazole ring and the oxygen atoms of the carboxylate group. This polyfunctionality allows it to act as a versatile ligand, coordinating with a variety of metal ions to form stable metal complexes. nih.govresearchgate.net

Thiazolecarboxylic acids, as a class, are known to exhibit diverse coordination modes. nih.gov The nitrogen atom of the thiazole ring is a common coordination site, as demonstrated in a silver(I) complex with 1,3-thiazole-2-carboxylic acid where the metal ion is linearly coordinated by two heterocyclic nitrogen atoms. nih.gov Furthermore, the carboxylate group can coordinate to metal ions in a monodentate, bidentate, or bridging fashion, facilitating the assembly of one-, two-, or three-dimensional coordination polymers. nih.govnih.gov The combination of the thiazole N-donor and the carboxylate O-donors allows for chelation, which enhances the stability of the resulting metal complexes. scirp.org The specific geometry and dimensionality of these coordination polymers can be influenced by the choice of the metal ion and reaction conditions. nih.gov

Table 1: Coordination Behavior of Thiazole-Carboxylate Ligands

| Ligand Type | Metal Ion(s) | Coordination Sites | Resulting Structure |

|---|---|---|---|

| 1,3-Thiazole-2-carboxylic acid | Silver(I) | Heterocyclic Nitrogen | Discrete coordination complex |

| Thiazoylazo dye | Cu(II), Mn(II), Zn(II), Ni(II), Co(II) | Imine Nitrogen, Azo Nitrogen | Octahedral or Square Planar Complexes |

Role in the Synthesis of Functional Dyes and Optoelectronic Materials

Thiazole derivatives are integral components in the synthesis of functional dyes and materials for optoelectronics. nih.govresearchgate.net The thiazole ring is an effective electron-withdrawing group and a stable heterocyclic scaffold that can be incorporated into larger conjugated systems, which is a key requirement for chromophores. scirp.orgekb.eg Specifically, 2-aminothiazole derivatives are common precursors for producing azo dyes. scirp.orgekb.eg The synthesis involves diazotization of the amino group on the thiazole ring, followed by coupling with an electron-rich aromatic compound to form a brightly colored azo compound. ekb.eg

The resulting thiazole-containing dyes have been successfully used for dyeing polyester fabrics, producing shades of orange and red. ekb.eg Beyond traditional dyes, the inherent fluorescence and electronic properties of the thiazole nucleus make it a promising component for optoelectronic materials. researchgate.net Thiazole-based compounds are investigated for their potential use as fluorescent materials and in other optoelectronic applications, owing to their chemical stability and versatile electronic characteristics. researchgate.net

Potential in Agricultural Science for Plant Growth Promotion

Derivatives of thiazole-containing propanoic acids have demonstrated significant potential in agricultural applications as plant growth promoters. Research has shown that compounds structurally related to this compound can substantially improve crop yield and quality. nih.govresearchgate.net

In a notable study, the application of 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid to rapeseed (Brassica napus L.) seedlings led to a marked increase in both seed yield and the biochemical content of the seeds. nih.gov When applied at various concentrations, the compound increased the seed yield by 19% to 40% compared to untreated control plants. nih.gov The most effective concentration for boosting seed yield was found to be 150 mg/L. nih.gov

Furthermore, the treatment also enhanced the nutritional value of the rapeseed. The application of the compound at a concentration of 75 mg/L resulted in the highest content of oil and protein. nih.gov Specifically, the protein content in seedlings treated with a 75 mg/L solution was double that of the control group. nih.gov These findings highlight the potential of developing new plant growth regulators based on the thiazole propanoic acid scaffold. nih.govgoogle.com

Table 2: Effect of a Thiazole Propanoic Acid Derivative on Rapeseed Yield and Quality

| Treatment Concentration (mg/L) | Seed Yield (t/ha) | Increase in Yield vs. Control (%) | Oil Content ( kg/t ) | Protein Content (mg/100g) |

|---|---|---|---|---|

| 0 (Control) | 1.74 | 0% | 321 | 15.9 |

| 50 | 2.07 | 19% | 323 | 24.3 |

| 75 | 2.15 | 24% | 334 | 31.2 |

| 150 | 2.44 | 40% | 325 | 27.6 |

Catalytic Applications in Organic Synthesis (e.g., as Amino Acid Ionic Liquids)

Amino acid ionic liquids (AAILs) are a class of molten salts that are gaining attention as green and sustainable catalysts and solvents in organic synthesis. researchgate.netscialert.net These materials are synthesized using naturally occurring amino acids as either the cation or, more commonly, the anion. scialert.netua.pt The presence of both a carboxylic acid and an amino group makes amino acids versatile precursors for highly functionalized and often chiral ionic liquids. scialert.net

While research has predominantly focused on AAILs derived from the 20 proteinogenic amino acids, the principles can be extended to synthetic amino acids like this compound. The incorporation of the thiazole moiety into the ionic liquid structure would create a "task-specific" ionic liquid. The unique properties of this compound could be harnessed for specialized catalytic applications.

For instance, an ionic liquid derived from this compound would possess:

Chirality: If a specific enantiomer of the acid is used, a chiral ionic liquid can be formed, which is highly valuable for asymmetric catalysis.

Multiple Coordination Sites: The thiazole ring and carboxylate group could act as catalytic sites or help in dissolving and stabilizing metal nanoparticle catalysts.

Enhanced H-bonding Capability: The functional groups present can facilitate reactions that are sensitive to hydrogen bonding. researchgate.net

Such AAILs are noted for their biodegradability and low toxicity compared to conventional ionic liquids that contain halogenated anions, making them environmentally benign alternatives. researchgate.netua.pt

Q & A

Q. What are the standard synthetic routes for preparing 2-(1,2-Thiazol-3-yl)propanoic acid derivatives?

Methodological Answer: The synthesis typically involves condensation reactions between thioureido acids and halogenated ketones. For example:

- Step 1: Reflux a mixture of thioureido acid (1.20 g, 5 mmol), chloroacetone or 2-bromoacetophenone (6 mmol), and dry acetone (15 mL) for 4 hours.

- Step 2: Dilute with water (30 mL), add sodium acetate (10 mmol), stir at room temperature, and filter the precipitate.

- Step 3: Recrystallize from appropriate solvents (e.g., propan-2-ol) to obtain pure derivatives.

Yields range from 44% to 60%, depending on substituents (e.g., methyl or phenyl groups). Key intermediates include 21b (44% yield, m.p. 105–106°C) and 22c (60% yield, m.p. 134–135°C) .

Q. What spectroscopic and analytical techniques are used to characterize this compound derivatives?

Methodological Answer:

- 1H/13C NMR: Proton signals for aromatic Har (δ 7.29–7.34), thiazole S-CH (δ ~6.10–6.16), and carboxylic OH (δ ~12.72) confirm structural motifs. Carbonyl carbons appear at δ ~170–176 ppm .

- IR Spectroscopy: Strong carbonyl stretches (1715 cm⁻¹) and broad OH stretches (3459–3460 cm⁻¹) are diagnostic .

- Elemental Analysis: Validates purity (e.g., C: 62.04%, H: 6.25%, N: 9.65% for compound 21b) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of thiazole-propanoic acid derivatives?

Methodological Answer:

- Solvent and Base Selection: Using sodium acetate (AcONa) instead of Na₂CO₃ improves solubility and reduces side reactions during acidification (pH 6–7) .

- Temperature Control: Refluxing at 80°C with 30% aqueous NaOH enhances condensation efficiency with aromatic aldehydes (e.g., compounds 24–26 achieved 49–61% yield) .

- Stoichiometry: A 1:1.2 molar ratio of thioureido acid to halogenated ketone minimizes unreacted starting material .

Q. How do structural modifications influence biological activity in thiazole-propanoic acid derivatives?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs): Nitro (4-O₂N-Ph) or halogen (4-Cl-Ph) substituents enhance interactions with biological targets like HCV NS4B inhibitors (e.g., J. Med. Chem. studies showing synergistic antiviral effects) .

- Aromatic Extensions: Naphthyl or chromenyl groups (e.g., compound 18) increase lipophilicity, potentially improving membrane permeability .

- Steric Effects: Methyl substituents on the propanoic acid chain (e.g., 21b) reduce conformational flexibility, altering binding affinity .

Q. How should researchers resolve discrepancies in spectroscopic or analytical data during characterization?

Methodological Answer:

- Cross-Validation: Combine NMR, IR, and elemental analysis. For example, a mismatch in calculated vs. found carbon percentages (C: 62.10% vs. 62.04%) may indicate residual solvent, necessitating repeated recrystallization .

- Tautomerism Checks: Thiazole ring protons (δ ~6.10–6.16) should remain consistent; shifts >0.3 ppm suggest tautomeric forms or impurities .

- Literature Benchmarking: Compare data with prior studies (e.g., Ref. [20] in ) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.